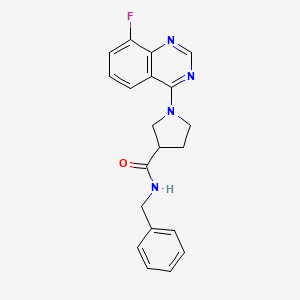![molecular formula C17H16ClN5O B7450695 N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CPPCP, is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. CPPCP is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using different methods.
Mecanismo De Acción
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide acts as an inhibitor of the cAMP-specific phosphodiesterase 4 (PDE4) enzyme. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a second messenger molecule that plays a crucial role in various physiological processes. By inhibiting PDE4, this compound increases the levels of cAMP, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase the release of dopamine in the nucleus accumbens, leading to a reward response. This compound has also been reported to have anxiolytic effects, reducing anxiety-like behavior in animal models. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, this compound has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized using different methods, and its purity can be confirmed using various analytical techniques. However, this compound has some limitations, including its potential toxicity and limited solubility in water. Researchers need to be cautious when handling this compound and use appropriate safety measures.
Direcciones Futuras
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has significant potential for various applications, and future research can explore its potential in different fields. In neuroscience, this compound can be studied further for its potential in addiction and other reward-related disorders. In cancer research, this compound can be studied for its potential use in combination therapy with other anti-cancer drugs. In inflammation, this compound can be studied further for its potential use in treating various inflammatory diseases. Moreover, new methods of synthesis can be explored to improve the yield and purity of this compound.
Métodos De Síntesis
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been synthesized using different methods, including the reaction of 3-chlorophenyl hydrazine with 3-chloropropionyl chloride, followed by reaction with pyrrolidine and pyrazole-3-carboxamide. Another method involves the reaction of 3-chlorophenylhydrazine with 3-chloropropionyl chloride, followed by reaction with pyrrolidine and pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. These methods have been reported to produce this compound with good yields and purity.
Aplicaciones Científicas De Investigación
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, this compound has been reported to have a significant effect on the dopamine system, which is involved in reward, motivation, and addiction. This compound has been shown to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. This compound has also been studied for its potential use in cancer therapy. Studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Inflammation is another area where this compound has been studied. This compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-12-3-1-4-14(9-12)22-8-5-13(11-22)21-17(24)15-10-20-23-7-2-6-19-16(15)23/h1-4,6-7,9-10,13H,5,8,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHNRAKASJYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C3N=CC=CN3N=C2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B7450616.png)
![3-[[1-(4-Fluoro-2-methylphenyl)pyrazol-3-yl]amino]pyrrolidin-2-one](/img/structure/B7450624.png)
![1'-[1-(Prop-2-enoyl)piperidine-4-carbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-piperidin]-4-one](/img/structure/B7450648.png)
![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
![3-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(2,2-difluoroethyl)-1-methylurea](/img/structure/B7450672.png)
![N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)
![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)
![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)
![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)

